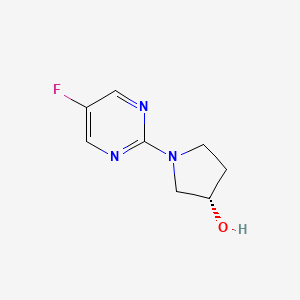

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13525651

Molecular Formula: C8H10FN3O

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10FN3O |

|---|---|

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1 |

| Standard InChI Key | VEXNQGJAKXVXCY-ZETCQYMHSA-N |

| Isomeric SMILES | C1CN(C[C@H]1O)C2=NC=C(C=N2)F |

| SMILES | C1CN(CC1O)C2=NC=C(C=N2)F |

| Canonical SMILES | C1CN(CC1O)C2=NC=C(C=N2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol, reflects its stereospecific configuration. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at the 3-position contributing to hydrogen-bonding capabilities. The 5-fluoropyrimidin-2-yl substituent introduces aromaticity and electron-withdrawing characteristics, which influence reactivity and binding interactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | (3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |

| SMILES | |

| InChI Key | VEXNQGJAKXVXCY-ZETCQYMHSA-N |

| PubChem CID | 66569914 |

The stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectral and Computational Data

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for (S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol are scarce, its synthesis likely involves coupling a fluoropyrimidine derivative with a chiral pyrrolidine precursor. For example, (S)-pyrrolidin-3-ol (CAS: 100243-39-8) serves as a key intermediate, synthesized via reduction of (S)-3-hydroxy-2-pyrrolidinone using sodium borohydride () in diglyme at 80°C (yield: 92%) . Subsequent functionalization with 5-fluoropyrimidin-2-yl groups may employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Table 2: Representative Synthesis of (S)-Pyrrolidin-3-ol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | , diglyme, , 80°C, 12h | 92% |

Purification and Characterization

Purification typically involves silica gel chromatography, as demonstrated in the isolation of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate (92% yield) . Advanced techniques like chiral HPLC or crystallization may ensure enantiomeric purity.

Applications in Pharmaceutical Research

Kinase Inhibition

Fluoropyrimidine derivatives are known to inhibit kinases such as EGFR and VEGFR. The fluorine atom at the 5-position enhances binding affinity to ATP pockets, while the pyrrolidine hydroxyl group may form hydrogen bonds with catalytic residues.

Antiviral Activity

Pyrimidine analogs exhibit activity against RNA viruses, including influenza and coronaviruses. The fluorinated moiety could improve metabolic stability, reducing susceptibility to enzymatic degradation.

Pharmacological Profile

Absorption and Distribution

Computational models predict low gastrointestinal (GI) absorption and poor blood-brain barrier (BBB) permeation (log Kp = -7.32 cm/s) . These properties suggest limited oral bioavailability, necessitating prodrug strategies or alternative delivery methods.

Metabolism and Excretion

The hydroxyl group is a potential site for phase II conjugation (e.g., glucuronidation), while the fluoropyrimidine ring may undergo oxidative defluorination.

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P305+P351+P338 |

Future Directions

Structural Optimization

Modifications such as acyloxymethyl prodrugs could enhance solubility. Introducing substituents at the 4-position of the pyrimidine ring might improve target selectivity.

Biological Screening

Priority areas include:

-

Kinase Profiling: Broad-spectrum assays against 400+ kinases.

-

Antiviral Testing: Evaluation in cell-based models of SARS-CoV-2 and influenza.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume